molecular formula C22H23BOSi B14367611 (1,2-Oxaborinan-2-yl)(triphenyl)silane CAS No. 90670-80-7

(1,2-Oxaborinan-2-yl)(triphenyl)silane

Cat. No.: B14367611
CAS No.: 90670-80-7
M. Wt: 342.3 g/mol
InChI Key: OWBKGVMRAGIKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Oxaborinan-2-yl)(triphenyl)silane is a unique organosilicon compound that features a boron-containing heterocycle attached to a triphenylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxaborinan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a boron-containing precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and boron chemistry are applied. Large-scale production would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1,2-Oxaborinan-2-yl)(triphenyl)silane can undergo various chemical reactions, including:

    Oxidation: The boron atom in the oxaborinan ring can be oxidized to form boronic acids or boronates.

    Reduction: The silane moiety can participate in reduction reactions, often acting as a hydride donor.

    Substitution: The phenyl groups attached to the silicon can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products:

    Oxidation: Boronic acids or boronates.

    Reduction: Silanes with different substituents.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

(1,2-Oxaborinan-2-yl)(triphenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which (1,2-Oxaborinan-2-yl)(triphenyl)silane exerts its effects is primarily through its ability to form stable bonds with carbon, boron, and silicon atoms. The boron atom in the oxaborinan ring can interact with various molecular targets, facilitating reactions such as cross-coupling and hydrosilylation. The silicon atom in the triphenylsilane moiety can act as a hydride donor in reduction reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: (1,2-Oxaborinan-2-yl)(triphenyl)silane is unique due to the presence of both boron and silicon in its structure, allowing it to participate in a wider range of chemical reactions compared to compounds containing only one of these elements. Its ability to form stable bonds with both carbon and silicon makes it a valuable reagent in synthetic chemistry.

Properties

CAS No.

90670-80-7

Molecular Formula

C22H23BOSi

Molecular Weight

342.3 g/mol

IUPAC Name

oxaborinan-2-yl(triphenyl)silane

InChI

InChI=1S/C22H23BOSi/c1-4-12-20(13-5-1)25(21-14-6-2-7-15-21,22-16-8-3-9-17-22)23-18-10-11-19-24-23/h1-9,12-17H,10-11,18-19H2

InChI Key

OWBKGVMRAGIKKN-UHFFFAOYSA-N

Canonical SMILES

B1(CCCCO1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.